1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIOGMVPVWOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18019-17-5 | |
| Record name | 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereochemical Control via Substituent Effects
The stereoselectivity of the hydrogenation is influenced by substituents at the 4-position of the pyrrolo[1,2-a]quinoxaline core. Bulky 4-aryl groups favor cis-isomer formation due to steric hindrance, while 4-methyl substituents lead to trans-isomer dominance. For example:
-
4-Phenyl derivative: cis:trans = 8:1
-
4-Methyl derivative: cis:trans = 1:3
This selectivity is attributed to the differential stabilization of transition states during imine reduction.
Acetic Acid-Catalyzed Pictet–Spengler Cyclization
A one-pot synthesis leveraging the Pictet–Spengler reaction enables the construction of the hexahydro scaffold from 1-(2-aminophenyl)pyrroles and aldehydes. Acetic acid (10 mol%) in methanol at 60°C facilitates imine formation, cyclization, and air oxidation, yielding 4-aryl-substituted derivatives in 80–90% efficiency.
Reaction Mechanism and Optimization
The mechanism involves:
-
Imine Formation : Condensation of the amine and aldehyde.
-
Cyclization : Intramolecular electrophilic attack forming 4,5-dihydropyrroloquinoxaline.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst | 10 mol% AcOH |
| Solvent | Methanol |
| Temperature | 60°C |
| Reaction Time | 8–12 hours |
| Yield Range | 82–93% |
Electron-donating groups on the aldehyde enhance reactivity, while meta-substituted electron-withdrawing groups (e.g., nitro) hinder cyclization due to conjugation effects.
Iodine-Mediated Cyclization of 2-Aminobenzamide Derivatives
A scalable route utilizes 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids with iodine as a catalyst. This method proceeds via a tandem condensation-cyclization sequence at 80°C, achieving 89–94% yields.
Key Advantages
-
Solvent Efficiency : Ionic liquids (e.g., [BMIM]BF4) enable catalyst recycling.
-
Functional Group Tolerance : Halogens, alkyl, and aryl groups remain intact.
Representative Substrates :
| Starting Material | Product Yield |
|---|---|
| 2-Amino-5-methylbenzamide | 92% |
| 2-Amino-4-chlorobenzamide | 88% |
TEMPO Oxoammonium Salt-Mediated Oxidation
4,5-Dihydropyrrolo[1,2-a]quinoxalines undergo oxidation to the fully saturated hexahydro derivatives using TEMPO oxoammonium salts. This method avoids harsh oxidants like MnO2, improving safety and selectivity.
Oxidation Conditions
| Parameter | Value |
|---|---|
| Oxidant | TEMPO+BF4− |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 2–4 hours |
| Yield | 75–85% |
Comparative Analysis of Synthetic Routes
| Method | Catalysts/Reagents | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Metal-Free Hydrogenation | P(4-MeOC6H4)3, B(C6F5)3 | 70–85 | High (cis or trans) | Moderate |
| Pictet–Spengler | AcOH | 80–93 | N/A | High |
| Iodine-Catalyzed | I2 in [BMIM]BF4 | 89–94 | N/A | High |
| TEMPO Oxidation | TEMPO+BF4− | 75–85 | N/A | Low |
Chemical Reactions Analysis
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives
Common reagents used in these reactions include iodine, transition-metal catalysts, and various organic solvents. The major products formed from these reactions are typically quinoxaline and dihydroquinoxaline derivatives .
Scientific Research Applications
Structural Overview
- Molecular Formula: C11H14N2
- Molecular Weight: 174.24 g/mol
- Structural Features: The compound consists of fused pyrrole and quinoxaline rings, which provide a rigid framework suitable for modifications that enhance biological activity.
Medicinal Chemistry Applications
HHQ serves as a versatile scaffold in drug discovery. Its structural features allow for the synthesis of various derivatives with tailored pharmacological properties. Notable applications include:
- Antitumor Activity: Research indicates that HHQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown higher inhibitory effects than doxorubicin in certain studies .
- Antimicrobial Properties: HHQ compounds have been evaluated for their antibacterial and antifungal activities. Specific derivatives demonstrated potent action against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
- Anti-inflammatory Effects: Some HHQ derivatives have shown promise in reducing inflammation by inhibiting enzymes involved in inflammatory pathways. This positions them as candidates for treating inflammatory diseases .
Biological Research Applications
The biological activities of HHQ extend beyond medicinal chemistry into various research areas:
- Enzyme Inhibition Studies: HHQ interacts with several enzymes and receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects .
- Antiviral Activity: Some studies have explored the antiviral properties of quinoxaline derivatives related to HHQ. These compounds have demonstrated efficacy against viruses such as HSV-1 and cytomegalovirus in vitro .
Industrial Applications
HHQ's unique chemical structure also lends itself to various industrial applications:
- Chemical Synthesis: It is utilized as a building block in the synthesis of more complex heterocyclic compounds. This versatility makes it valuable in developing new materials and catalysts for chemical reactions .
- Pharmaceutical Development: The compound is being investigated as a lead structure for developing new pharmaceuticals targeting specific diseases due to its diverse biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinazoline: This compound has a similar fused ring system but differs in its biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields .
Biological Activity
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline is a tricyclic heterocyclic compound that has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Sirt6 Activation
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline can act as potent and selective activators of Sirtuin 6 (Sirt6), a protein involved in various cellular processes including DNA repair and metabolism. For instance, a series of compounds showed significant activation of Sirt6 with low cytotoxicity, making them promising candidates for treating diseases associated with Sirt6 dysfunction. Specifically, compound 38 was noted for its ability to significantly suppress SARS-CoV-2 infection in vitro with an effective concentration (EC) that highlights its potential as an antiviral agent .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. A study reported that several pyrrolo[1,2-a]quinoxaline derivatives exhibited anti-tuberculosis activity within a concentration range of 8–128 µg/mL against the H37Rv strain. Notably, certain derivatives showed effectiveness against multidrug-resistant strains as well. The structure-activity relationship (SAR) indicated that specific substitutions on the benzoyl group were crucial for enhancing biological activity .
Case Studies and Experimental Data
- Synthesis and Testing : A variety of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and screened for biological activity. The results indicated that compounds with specific structural modifications displayed enhanced potency against both tuberculosis and viral infections. For example:
- Molecular Target Identification : Computational studies were employed to identify potential molecular targets for these compounds. They were found to interact with key enzymes involved in the biosynthesis of the mycobacterial cell wall, reinforcing their potential as therapeutic agents against tuberculosis .
Data Tables
| Compound | Activity Type | MIC (µg/mL) | Remarks |
|---|---|---|---|
| 4j | Antitubercular | 16 | Effective against MDR strains |
| 38 | Antiviral (SARS-CoV-2) | EC value | Significant suppression of viral infection |
| 4f | Cytotoxicity | >250 | No toxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
